molecular formula C8H12F3N3O B2786161 3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine CAS No. 1006473-39-7

3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine

Katalognummer B2786161
CAS-Nummer: 1006473-39-7
Molekulargewicht: 223.199
InChI-Schlüssel: NGZBNQRNZTWPNW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3,5-dimethyl-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula (CH)₃C₂N₂H. They are unsymmetrical, but their corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrazole ring, which is a five-membered ring with two nitrogen atoms. It would also have methyl groups attached to the 3 and 5 positions of the ring, an amine group at the 4 position, and a trifluoroethoxy group attached via a methylene bridge .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, pyrazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoroethoxy group would likely make the compound more lipophilic, while the amine group could participate in hydrogen bonding .

Wirkmechanismus

TAK-659 exerts its effects by selectively inhibiting the activity of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. This pathway plays a critical role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation. In addition to its effects on BTK, TAK-659 has also been shown to inhibit the activity of other kinases, including JAK3 and ITK.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition to its effects on cancer cells, TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of B-cell activation and proliferation. TAK-659 has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as asthma and COPD.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of TAK-659 is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, TAK-659 has been shown to have good oral bioavailability, making it a promising candidate for oral administration in clinical trials. However, one limitation of TAK-659 is its potential to cause adverse effects, including thrombocytopenia and bleeding. These adverse effects could limit the use of TAK-659 in clinical trials and in the treatment of patients.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of research is the development of combination therapies that target multiple pathways involved in cancer cell growth and proliferation. Another area of research is the identification of biomarkers that can predict response to TAK-659 therapy. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, particularly in patients with advanced cancers. Finally, there is a need for further studies to understand the mechanism of action of TAK-659 and its effects on other signaling pathways involved in cancer and immune cell function.
Conclusion:
In conclusion, TAK-659 is a promising compound with potential applications in oncology, immunology, and inflammation. Its selective inhibition of BTK makes it an attractive target for cancer therapy, while its immunomodulatory and anti-inflammatory effects could be beneficial in the treatment of autoimmune and inflammatory diseases. While there are limitations to its use, including potential adverse effects, further research is needed to evaluate the safety and efficacy of TAK-659 in clinical trials and to identify new directions for its use in scientific research.

Synthesemethoden

The synthesis of TAK-659 involves several steps, including the reaction of 3,5-dimethylpyrazole with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 4-chloro-2-fluoroaniline to yield TAK-659. This synthesis method has been optimized to produce high yields of TAK-659 with high purity.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been studied for its potential applications in various scientific fields, including oncology, immunology, and inflammation. In oncology, TAK-659 has been shown to inhibit the growth of cancer cells by targeting the BTK (Bruton's tyrosine kinase) pathway. This pathway plays a critical role in the survival and proliferation of cancer cells, making it an attractive target for cancer therapy. TAK-659 has also been studied for its immunomodulatory effects, which could be useful in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. Additionally, TAK-659 has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling it .

Eigenschaften

IUPAC Name

3,5-dimethyl-1-(2,2,2-trifluoroethoxymethyl)pyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3O/c1-5-7(12)6(2)14(13-5)4-15-3-8(9,10)11/h3-4,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZBNQRNZTWPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1COCC(F)(F)F)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.